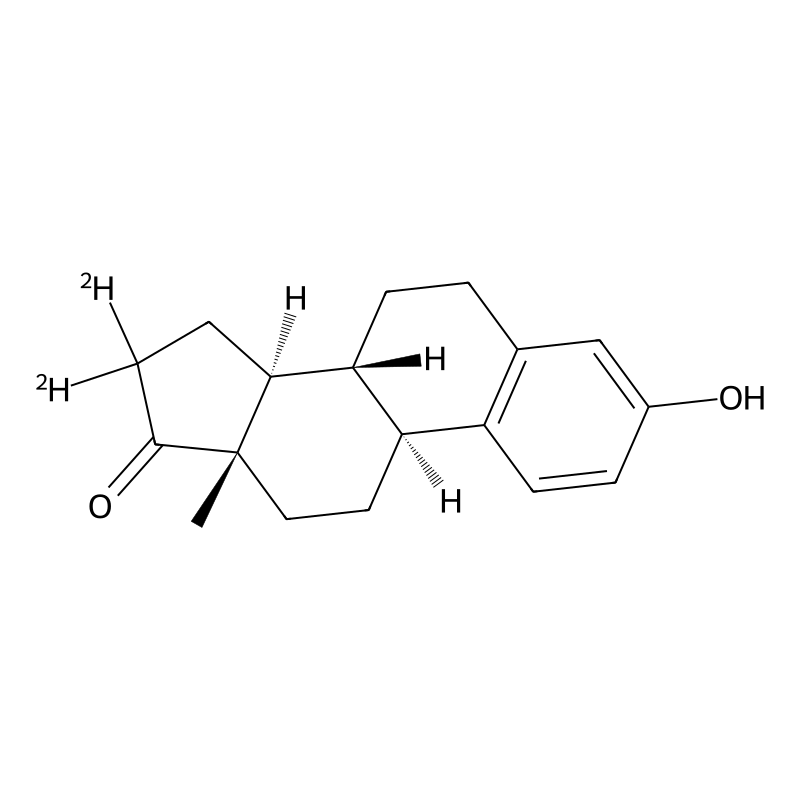

(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Here's what we can glean:

Estrone Structure

Estrone-16,16-D2 likely refers to a modified version of the natural estrogen, Estrone. Estrone has a core structure with specific numbering for its various positions. The "16,16-D2" designation might indicate a modification at the 16th carbon position, possibly involving the addition of two Deuterium atoms (D). Deuterium is a stable isotope of Hydrogen.

Estrogen Research

Estrogens, including Estrone, are well-studied hormones with various physiological effects. Research on estrogens explores their roles in reproduction, bone health, cardiovascular function, and brain function .

The compound (8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one is a complex organic molecule that belongs to the class of steroids. Its structure includes multiple chiral centers and features a cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon. The presence of deuterium atoms (indicated by "dideuterio") suggests that this compound may be used in studies requiring isotopic labeling for tracing or mechanistic investigations. The hydroxyl group (-OH) indicates potential sites for hydrogen bonding and reactivity in biological systems.

- Anticancer Properties: Many steroids and steroid derivatives have been investigated for their ability to inhibit cancer cell proliferation.

- Hormonal Activity: Given its steroid-like structure, it may interact with steroid hormone receptors.

- Neuroprotective Effects: Some related compounds have shown promise in neuroprotection and cognitive enhancement.

Studies utilizing transcription factor activity profiling have demonstrated that structural analogs can modulate gene expression pathways relevant to these activities .

The applications of this compound are primarily theoretical at this stage but could include:

- Pharmaceutical Development: As a potential lead compound for drug development targeting hormonal pathways or cancer treatment.

- Research Tool: Its isotopic labeling could make it useful in metabolic studies or mechanistic investigations in biochemistry.

Interaction studies involving this compound would likely focus on its binding affinity to various biological targets:

- Receptor Binding Studies: Assessing how well the compound binds to steroid hormone receptors or other relevant targets.

- Enzyme Inhibition Assays: Evaluating its potential as an inhibitor of enzymes involved in metabolic pathways related to cancer or hormonal regulation.

Such studies would help elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with (8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features | Known Biological Activity |

|---|---|---|---|

| Testosterone | Steroidal backbone | Natural androgen | Anabolic effects |

| Dihydrotestosterone | Steroidal backbone | Potent androgen | Hair loss association |

| Estradiol | Steroidal backbone | Estrogenic activity | Female reproductive health |

| Cortisol | Steroidal backbone | Glucocorticoid activity | Stress response |

This compound's unique arrangement of substituents and isotopic labeling distinguishes it from these analogs and may confer distinct biological properties that warrant further investigation.